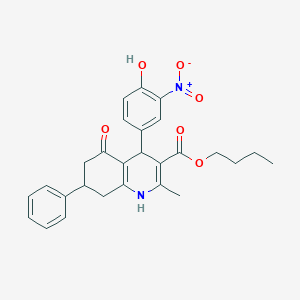

![molecular formula C19H20N2O2 B444477 11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 145628-72-4](/img/structure/B444477.png)

11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar benzodiazepine derivatives has been reported in literature. For instance, a microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo [b,e] [1,4]diazepin-1-one derivatives catalyzed by silica supported fluoroboric acid has been described .Chemical Reactions Analysis

The chemical reactions involving similar benzodiazepine derivatives have been studied. For instance, the reaction of a titanium tetrakisamine complex, formed from piperazine and titanium tetrachloride, with the tricyclic lactam has been reported .Scientific Research Applications

Synthetic Pathways and Novel Systems

The chemical compound has been the subject of research focusing on novel synthetic pathways and the creation of new polycyclic systems. For example, the dehydration of specific derivatives led to the formation of a new fused pentacyclic system, highlighting innovative approaches to compound synthesis and the discovery of structures with potential for further investigation and application (Ukhin et al., 2011).

Efficient Synthesis and Derivatives

Research has developed efficient synthesis methods for creating novel derivatives of the compound, indicating potential pharmacological activity. These studies emphasize the adaptability of the compound's structure for modifications, leading to various derivatives with possible therapeutic applications (Cortéas et al., 2004).

Spectral Analysis and Fragmentation Patterns

Mass spectral analysis of derivatives provides insights into the compound's fragmentation upon electron impact, aiding in understanding its chemical behavior and structural characteristics. This analysis is crucial for the identification and characterization of new derivatives (Arellano et al., 1982).

Applications in Chemical Sensing and Material Science

Chemosensors for Metal Cations

Some derivatives have been identified as effective and selective fluorescent chemosensors for detecting specific metal cations, showcasing the compound's utility in analytical chemistry and environmental monitoring (Tolpygin et al., 2012).

Corrosion Inhibition

The compound and its derivatives have shown promising results as corrosion inhibitors for mild steel in acidic media. This application is significant for industrial processes, where corrosion resistance is critical for material longevity and safety (Laabaissi et al., 2021).

Pharmaceutical and Biological Research

Analgesic Activity

Synthesized derivatives have demonstrated moderate analgesic activity, suggesting potential therapeutic uses. This finding opens avenues for further pharmacological research to explore the compound's utility in pain management (Matsuo et al., 1985).

Butyrylcholinesterase Inhibitors

Some benzodiazepine-1,2,3-triazole hybrid derivatives have been evaluated as selective inhibitors of butyrylcholinesterase, indicating potential applications in treating diseases like Alzheimer's by targeting specific enzymes involved in the disease's pathogenesis (Mehrazar et al., 2019).

Future Directions

Benzodiazepines and their derivatives continue to be an area of active research due to their wide range of biological activities. Future directions may include the synthesis of novel benzodiazepine derivatives, investigation of their biological activities, and development of safer and more effective therapeutic agents .

properties

IUPAC Name |

6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-19(2)10-14-17(15(22)11-19)18(16-8-5-9-23-16)21-13-7-4-3-6-12(13)20-14/h3-9,18,20-21H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVPQCQAZKMGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B444396.png)

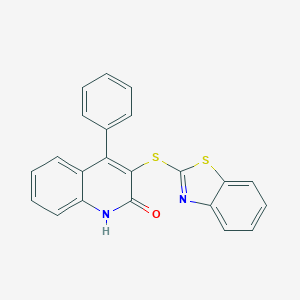

![3-[4-(diethylamino)phenyl]-11-(2-furyl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444397.png)

![5-benzoyl-9-[4-(diethylamino)phenyl]-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444398.png)

![9-[4-(diethylamino)phenyl]-6-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444401.png)

![5-acetyl-9-(3-nitrophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444402.png)

![11-Isopropoxycarbonyl-10-methyl-2-amino-4-oxo-4,3a,8b-trihydro-3a,8b-expoxyethenoindeno[1,2-b]furan-3-carbonitrile](/img/structure/B444408.png)

![3-benzoyl-6-[4-(diethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444409.png)

![3-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444410.png)

![3-[4-(diethylamino)phenyl]-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444413.png)

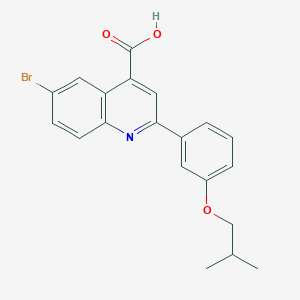

![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444414.png)

![3-benzoyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444417.png)